![molecular formula C19H21N3OS B2871878 2-methyl-N-[4-(5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)phenyl]propanamide CAS No. 866009-50-9](/img/structure/B2871878.png)

2-methyl-N-[4-(5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)phenyl]propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

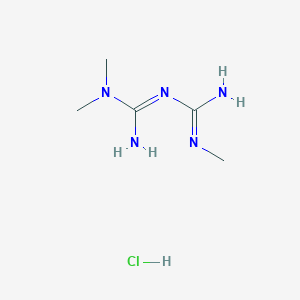

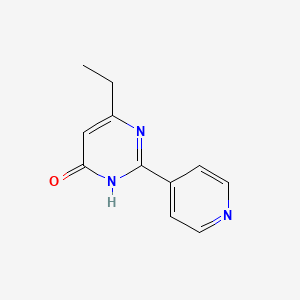

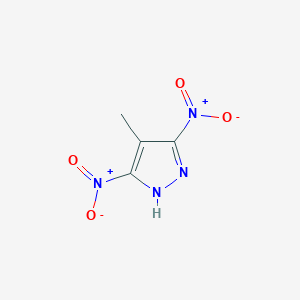

The compound “2-methyl-N-[4-(5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)phenyl]propanamide” is a chemical compound with the molecular formula C16H18N4O . It is a derivative of tetrahydroimidazo, a class of compounds that have been synthesized and studied for their biological potentials .

Synthesis Analysis

The synthesis of similar compounds has been achieved using the Biginelli condensation . This method involves the reaction of three components: an aldehyde, a β-keto ester, and urea or a urea derivative. The reaction is typically carried out under acidic conditions .Molecular Structure Analysis

The molecular structure of this compound includes a tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl moiety attached to a phenyl group via an amide linkage . The presence of the tetrahydroimidazo ring system and the benzothiazole group suggests that this compound may exhibit interesting chemical and biological properties .Chemical Reactions Analysis

While specific chemical reactions involving this compound have not been detailed in the literature, compounds with similar structures have been reported to exhibit antimicrobial, antioxidant, and anticancer activities . These activities are often influenced by the presence of electron-releasing and electron-withdrawing groups .Scientific Research Applications

Tumor Hypoxia Marking

Compounds structurally related to 2-methyl-N-[4-(5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)phenyl]propanamide have been synthesized and evaluated as markers for tumor hypoxia. These markers accumulate in hypoxic tumor cells, aiding in the identification of tumors with poor oxygenation, which are often resistant to traditional therapies like radiation. Such markers could significantly enhance the effectiveness of cancer treatment by identifying tumors that would benefit from targeted therapies (Li et al., 2005).

Antimicrobial and Cytotoxic Activities

New derivatives of thiazole and benzothiazole have shown promising results in antimicrobial activity against various bacterial and fungal strains. Additionally, some of these compounds have demonstrated cytotoxic activities against cancer cell lines, suggesting potential applications in the development of new anticancer drugs. The study of these derivatives provides valuable insights into the structural requirements for antimicrobial and anticancer activities, paving the way for the synthesis of more potent compounds (Dawbaa et al., 2021).

Multidrug Resistance Modulation in Tumor Cells

Research into 2-phenylimidazo[2,1-b]benzothiazole derivatives has revealed their potential to overcome multidrug resistance in tumor cells. This is particularly significant as multidrug resistance is a major challenge in cancer chemotherapy. The ability of these compounds to modulate drug resistance could lead to their use as adjuvants in cancer treatment, enhancing the efficacy of existing chemotherapeutic agents (Tasaka et al., 1997).

Cerebral Ischemia Markers

Similar nitroimidazole-based thioflavin-T derivatives have been investigated for their potential as cerebral ischemia markers. These compounds have shown promise in noninvasively identifying cerebral ischemic tissues, which could be crucial in the diagnosis and treatment of stroke and other conditions causing cerebral ischemia. The ability to accurately identify ischemic areas could lead to more targeted and effective therapies (Chu et al., 2007).

Future Directions

Future research on this compound could focus on elucidating its mechanism of action and exploring its potential applications, particularly in the fields of medicine and pharmacology. Given the reported activities of similar compounds, it may be worthwhile to investigate the antimicrobial, antioxidant, and anticancer potential of this compound .

properties

IUPAC Name |

2-methyl-N-[4-(5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3OS/c1-12(2)18(23)20-14-9-7-13(8-10-14)15-11-22-16-5-3-4-6-17(16)24-19(22)21-15/h7-12H,3-6H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGMDCYIKIRNRKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)C2=CN3C4=C(CCCC4)SC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide](/img/structure/B2871800.png)

![N-(3-fluoro-4-methylphenyl)-2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2871805.png)

![Ethyl 4-((2-(4-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2871807.png)

![4-(3,4-dichlorophenyl)-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2871817.png)